molecular formula C21H28O3 B13397955 17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one

Cat. No.: B13397955
M. Wt: 328.4 g/mol
InChI Key: KZUIYQJTUIACIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nomegestrol acetate is synthesized from 19-nor-progesterone through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and methylation processes.

Industrial Production Methods

In industrial settings, the production of nomegestrol acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical composition and ensure the absence of impurities .

Chemical Reactions Analysis

Types of Reactions

Nomegestrol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nomegestrol acetate has a wide range of scientific research applications:

Mechanism of Action

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The reduction in these hormones prevents ovulation and alters the cervical mucus, making it less conducive to sperm penetration . Nomegestrol acetate also has antiestrogenic effects at the level of the endometrium, contributing to its contraceptive efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nomegestrol Acetate

Nomegestrol acetate is unique due to its high selectivity for progesterone receptors and its minimal androgenic, estrogenic, and glucocorticoid effects. This selectivity reduces the risk of side effects commonly associated with other progestogens, such as acne and weight gain . Additionally, nomegestrol acetate has a long elimination half-life, contributing to its high contraceptive efficacy .

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIYQJTUIACIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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